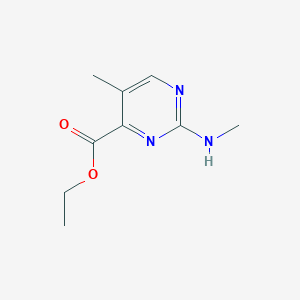
Ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate is a pyrimidine derivative known for its diverse applications in medicinal chemistry and organic synthesis. Pyrimidine derivatives are widely recognized for their biological activities, including antiviral, anticancer, and antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the reaction of 4-methyl-2-methylthiopyrimidine with ethyl acetate under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: Ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include cyanide ions and other nucleophiles, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted pyrimidine derivatives.
Oxidation: Oxidized products include pyrimidine N-oxides and other related compounds.
科学研究应用
Ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of antiviral, anticancer, and antimicrobial agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
作用机制
The mechanism of action of ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to various biological effects. For example, it may inhibit DNA synthesis by targeting specific enzymes involved in nucleotide metabolism .
相似化合物的比较
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Known for its use in the synthesis of pyrimidinopyridones.
Triazole-Pyrimidine Hybrids: These compounds exhibit neuroprotective and anti-inflammatory properties.
Uniqueness: Ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in medicinal chemistry make it a valuable compound for research and development .
生物活性
Ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate is a pyrimidine derivative that exhibits significant biological activity, particularly in the modulation of gene expression and inflammatory responses. This article provides an overview of its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C_9H_12N_4O_2 and a molecular weight of approximately 196.22 g/mol. The compound features a pyrimidine ring with substitutions that include an ethyl ester at the carboxyl group and a methylamino group at the 2-position. This structural configuration is crucial for its biological activity, particularly in inhibiting transcription factors involved in inflammatory pathways.
Inhibition of Transcription Factors
Research indicates that this compound acts as an inhibitor of transcriptional activation pathways, specifically targeting AP-1 and NF-κB mediated gene expression. In studies involving Jurkat T cells, this compound demonstrated the ability to suppress the activation of these transcription factors, which play critical roles in inflammation and cancer progression .
Table 1: Biological Activity Summary
| Activity Type | Targeted Pathway | Effect |
|---|---|---|
| Transcription Factor Inhibition | AP-1 | Suppression of gene expression |
| NF-κB | Inhibition of inflammatory response | |
| Cytokine Release | Reduction in pro-inflammatory cytokines |
Structure-Activity Relationship (SAR)
The SAR studies of pyrimidine derivatives suggest that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For instance, the presence of the methylamino group at the 2-position is essential for its inhibitory effects on transcription factors. Similar structural analogs have been explored to enhance potency and selectivity against various biological targets.
Table 2: SAR Insights
| Compound Structure | Activity Level | Notes |
|---|---|---|
| This compound | High | Effective against AP-1 and NF-κB |
| Ethyl 2-(methylamino)-4-trifluoromethylpyrimidine-5-carboxylate | Moderate | Similar inhibitory profile |
| Ethyl 5-methylpyrimidine derivatives | Variable | Activity depends on substituents |
Therapeutic Applications
Given its ability to modulate inflammatory responses and gene expression, this compound holds potential for therapeutic applications in conditions such as autoimmune diseases, cancer, and other inflammatory disorders. Its role as an inhibitor of key transcription factors positions it as a candidate for further drug development.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that this compound effectively reduced cytokine release in response to inflammatory stimuli in vitro, suggesting its utility in treating inflammatory diseases.
- Cancer Research : In another investigation, this compound was shown to inhibit cell proliferation in cancer cell lines by blocking NF-κB signaling pathways, which are frequently upregulated in various cancers .
属性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC 名称 |
ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-4-14-8(13)7-6(2)5-11-9(10-3)12-7/h5H,4H2,1-3H3,(H,10,11,12) |
InChI 键 |
QCJWZDQPEAYSFC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC(=NC=C1C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















